molecular formula C9H13BO2S B8395867 [4-(Ethylthio)-2-methylphenyl]-boronic acid

[4-(Ethylthio)-2-methylphenyl]-boronic acid

Cat. No. B8395867
M. Wt: 196.08 g/mol
InChI Key: SBYSVFNOQSUPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Ethylthio)-2-methylphenyl]-boronic acid is a useful research compound. Its molecular formula is C9H13BO2S and its molecular weight is 196.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(Ethylthio)-2-methylphenyl]-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(Ethylthio)-2-methylphenyl]-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[4-(Ethylthio)-2-methylphenyl]-boronic acid

Molecular Formula

C9H13BO2S

Molecular Weight

196.08 g/mol

IUPAC Name

(4-ethylsulfanyl-2-methylphenyl)boronic acid

InChI

InChI=1S/C9H13BO2S/c1-3-13-8-4-5-9(10(11)12)7(2)6-8/h4-6,11-12H,3H2,1-2H3

InChI Key

SBYSVFNOQSUPFB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)SCC)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 ml portion of a solution of the product from example 10 step (i) (120.7 g) in THF (500 ml) was added to a stirred mixture of magnesium turnings (13.4 g) in THF (100 ml). Dibromoethane (0.2 ml) was added, and the mixture gently refluxed on initiation. The remaining bromide solution was added dropwise maintaining the reaction at reflux. After addition the mixture was allowed to cool to RT then transferred via cannula into a stirred solution of trimethylborate (112 ml) in TIE (200 ml) at 0° C. The mixture was warmed to RT, stirred for 2 h then quenched with 2M hydrochloric acid (300 ml). After stirring at RT for 18 h the THF was removed under reduced pressure and the mixture extracted with diethylether. The organics were separated, washed with water, dried and evaporated under reduced pressure. The residue was triturated with diethylether/isohexane and filtered. Yield 53.02 g
Quantity
120.7 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
112 mL
Type
reactant
Reaction Step Four

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